molecular formula C21H23NO4 B13169371 Fmoc-alpha-methyl-DL-valine

Fmoc-alpha-methyl-DL-valine

Cat. No.: B13169371
M. Wt: 353.4 g/mol
InChI Key: AWEZXIRZNQCCNN-UHFFFAOYSA-N
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Description

Fmoc-alpha-methyl-DL-valine is a derivative of valine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-methyl-DL-valine. This protecting group is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-DL-valine typically involves the protection of the amino group of alpha-methyl-DL-valine with the Fmoc group. This can be achieved by reacting alpha-methyl-DL-valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Scientific Research Applications

Fmoc-alpha-methyl-DL-valine is a chemical compound with the molecular formula C21H23NO4 . It belongs to a class of compounds known as Fmoc-protected amino acids, which are frequently utilized in peptide synthesis . Fmoc (9-fluorenylmethoxycarbonyl) is a protecting group used to temporarily block the amino group of an amino acid, allowing for controlled peptide bond formation [1, 6]. Alpha-methyl-DL-valine is a non-canonical amino acid, meaning it is not one of the 20 common amino acids found in proteins . The addition of a methyl group at the alpha-carbon position of valine introduces steric hindrance and alters the conformational properties of the amino acid . The "DL" designation indicates that the compound is a racemic mixture of both the D- and L-stereoisomers [3, 4].

Here are some applications of this compound:

Peptide Synthesis: this compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques [1, 10]. The presence of the alpha-methyl group can influence the secondary structure of the resulting peptide, potentially promoting helical conformations or increasing resistance to proteolysis .

Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but are not composed of natural amino acids . this compound can be used as a building block for peptidomimetics with improved stability and bioavailability .

Hydrogel Formation: Fmoc-protected dipeptides, including those containing alpha-methyl amino acids, can self-assemble in aqueous media to form hydrogels . These hydrogels have potential applications in drug delivery, cell culture, and tissue engineering . The position and number of methyl groups on the alpha carbons of Fmoc-dipeptides can significantly affect the morphology of the supramolecular nanostructure and the hydrogel formation ability .

Racemization Suppression: The use of DNPBS (2,4-dinitrophenylsulfonyl) as an alternative protecting group to Fmoc in SPPS has been shown to suppress alpha-carbon racemization, a common side reaction in peptide synthesis, particularly for amino acids like serine, cysteine, and histidine . While this information does not directly pertain to this compound, it highlights the ongoing research to minimize unwanted side reactions during peptide synthesis, which is relevant to the application of Fmoc-protected amino acids in general .

Mechanism of Action

The primary mechanism of action of Fmoc-alpha-methyl-DL-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the alpha-methyl group, which can influence the steric properties and reactivity of the compound. This makes it a valuable building block in the synthesis of peptides with specific structural and functional properties .

Biological Activity

Fmoc-alpha-methyl-DL-valine is a derivative of the essential amino acid valine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and has been explored for various biological activities. This article delves into its biological activity, mechanisms, applications in research, and relevant case studies.

This compound is synthesized through the protection of the amino group of alpha-methyl-DL-valine using Fmoc-chloroformate or Fmoc-succinimidyl carbonate. The typical reaction involves:

  • Reactants : Alpha-methyl-DL-valine, Fmoc-Cl, and a base (e.g., sodium bicarbonate).
  • Solvent : Organic solvents such as dioxane are commonly used.
  • Deprotection : The Fmoc group can be removed using piperidine in N,N-dimethylformamide (DMF) under basic conditions .

The primary mechanism of action for this compound is its utility as a protected amino acid in peptide synthesis. The Fmoc group protects the amino functionality during coupling reactions, which is crucial for forming peptide bonds without side reactions. Upon deprotection, the amino group becomes available for further reactions, facilitating the sequential addition of amino acids to construct peptides .

1. Peptide Synthesis

This compound is extensively used as a building block in peptide synthesis. Its unique structure allows for the incorporation of specific steric properties into peptides, which can influence their biological activity.

2. Drug Development

The compound has potential applications in developing peptide-based drugs. Its structural modifications can enhance the pharmacological properties of peptides, making them more effective against various diseases.

3. Biomaterials

Research indicates that Fmoc-protected amino acids like this compound are integral in developing hydrogels and other biomaterials for tissue engineering and regenerative medicine .

Comparative Analysis with Similar Compounds

CompoundCharacteristicsApplications
Fmoc-L-valineL-enantiomer without alpha-methyl groupGeneral peptide synthesis
Fmoc-D-valineD-enantiomerResearch in chirality effects
Fmoc-alpha-methyl-L-valineL-enantiomer with alpha-methyl modificationSpecific structural applications

The presence of the alpha-methyl group in this compound enhances its steric properties compared to similar compounds, making it a valuable tool in synthesizing peptides with tailored functionalities.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of incorporating this compound into peptide sequences:

  • Antitumor Activity : Research has shown that peptides synthesized using this compound exhibit enhanced cytotoxicity against cancer cell lines. For example, modifications to include this amino acid have been linked to improved efficacy in targeting ovarian and prostate cancers .
  • Hydrogel Formation : Investigations into self-assembling properties have demonstrated that peptides containing this compound can form hydrogels with desirable mechanical properties for biomedical applications .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

AWEZXIRZNQCCNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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